molecular formula C21H24N4O6S B2475661 4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 894038-31-4

4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No. B2475661
CAS RN: 894038-31-4
M. Wt: 460.51
InChI Key: ZYABHXJVABNMSM-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group . This group is a type of benzodioxine, which is a class of organic compounds containing a benzene ring fused to a 1,4-dioxin .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Cancer Therapy

The analogs of the specified compound have been identified as potent inhibitors of the tumor-associated carbonic anhydrase isoform IX. Such compounds, including SLC-0111 enaminone analogs, have shown significant selectivity and inhibition potency against hCA IX over other isoforms, making them promising candidates for the treatment of advanced hypoxic tumors complicated with metastases (Eldehna et al., 2019). The selective inhibition of carbonic anhydrase IX by ureido-substituted benzenesulfonamides, which have been shown to have antimetastatic activity in models of breast cancer metastasis, further supports their potential therapeutic use in cancer treatment (Pacchiano et al., 2011).

Antioxidant and Enzyme Inhibitory Activities

Derivatives incorporating triazine and ureido motifs have demonstrated various bioactivities, including antioxidant properties and inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are implicated in diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020). These findings suggest potential applications in developing treatments for neurodegenerative and skin pigmentation disorders.

Photodynamic Therapy for Cancer Treatment

New benzenesulfonamide derivatives substituted with Schiff base groups containing the 1,3,4-thiadiazol moiety have shown significant anticancer activities against various cancer cell lines. These compounds' photophysical and photochemical properties indicate their utility as photosensitizers in photodynamic therapy, a promising approach for cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The synthesis and bioactivity studies of new benzenesulfonamide derivatives have revealed their potential as carbonic anhydrase inhibitors with applications in treating diseases associated with carbonic anhydrase dysregulation. This includes conditions like glaucoma, epilepsy, obesity, and various cancers (Lolak et al., 2019).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c22-32(28,29)17-4-1-14(2-5-17)7-8-23-21(27)24-15-11-20(26)25(13-15)16-3-6-18-19(12-16)31-10-9-30-18/h1-6,12,15H,7-11,13H2,(H2,22,28,29)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYABHXJVABNMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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